![molecular formula C16H17Br2N B14500977 N,N-Bis(2-bromoethyl)[1,1'-biphenyl]-4-amine CAS No. 64977-16-8](/img/structure/B14500977.png)
N,N-Bis(2-bromoethyl)[1,1'-biphenyl]-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Bis(2-bromoethyl)[1,1’-biphenyl]-4-amine: is an organic compound that features a biphenyl core with two bromoethyl groups attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(2-bromoethyl)[1,1’-biphenyl]-4-amine typically involves the reaction of 4-aminobiphenyl with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the amine group of 4-aminobiphenyl attacks the bromoethyl group, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Bis(2-bromoethyl)[1,1’-biphenyl]-4-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromoethyl groups to ethyl groups or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Nucleophilic Substitution: Formation of substituted biphenyl derivatives.
Oxidation: Formation of N-oxides or other oxidized biphenyl derivatives.
Reduction: Formation of reduced biphenyl derivatives with ethyl groups.
Applications De Recherche Scientifique
Chemistry: N,N-Bis(2-bromoethyl)[1,1’-biphenyl]-4-amine is used as a building block in organic synthesis. It can be employed in the preparation of various biphenyl derivatives, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit interesting biological activities, making it a valuable tool in drug discovery and development.
Medicine: The compound and its derivatives have potential applications in medicinal chemistry. They can be explored for their therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: In the industrial sector, N,N-Bis(2-bromoethyl)[1,1’-biphenyl]-4-amine can be used in the production of advanced materials, such as polymers and liquid crystals. Its unique structure allows for the design of materials with specific properties.
Mécanisme D'action
The mechanism of action of N,N-Bis(2-bromoethyl)[1,1’-biphenyl]-4-amine involves its interaction with molecular targets through its bromoethyl groups. These groups can form covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules, leading to various biological effects. The biphenyl core provides structural stability and can influence the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
N,N-Bis(2-chloroethyl)[1,1’-biphenyl]-4-amine: Similar structure but with chloroethyl groups instead of bromoethyl groups.
N,N-Bis(2-iodoethyl)[1,1’-biphenyl]-4-amine: Similar structure but with iodoethyl groups instead of bromoethyl groups.
N,N-Bis(2-fluoroethyl)[1,1’-biphenyl]-4-amine: Similar structure but with fluoroethyl groups instead of bromoethyl groups.
Uniqueness: N,N-Bis(2-bromoethyl)[1,1’-biphenyl]-4-amine is unique due to the presence of bromoethyl groups, which provide distinct reactivity compared to other halogenated derivatives. The bromoethyl groups are more reactive in nucleophilic substitution reactions compared to chloroethyl and fluoroethyl groups, making this compound particularly useful in synthetic applications.
Propriétés
Numéro CAS |
64977-16-8 |
|---|---|
Formule moléculaire |
C16H17Br2N |
Poids moléculaire |
383.12 g/mol |
Nom IUPAC |
N,N-bis(2-bromoethyl)-4-phenylaniline |
InChI |
InChI=1S/C16H17Br2N/c17-10-12-19(13-11-18)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-9H,10-13H2 |
Clé InChI |
ZXBKJPIOQUIDCZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)N(CCBr)CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




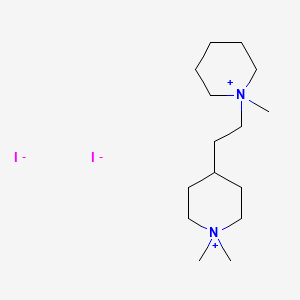
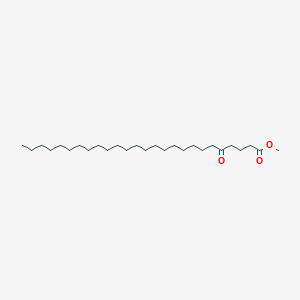
![[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl thiocyanate](/img/structure/B14500932.png)

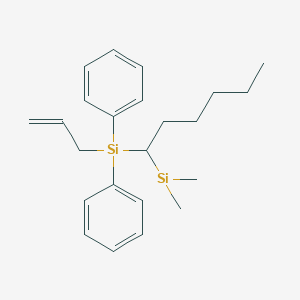
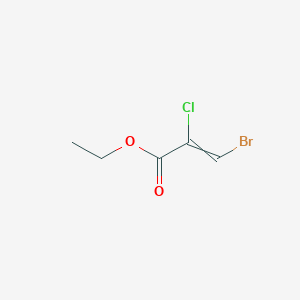
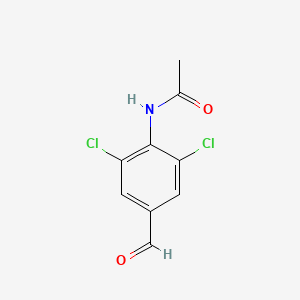
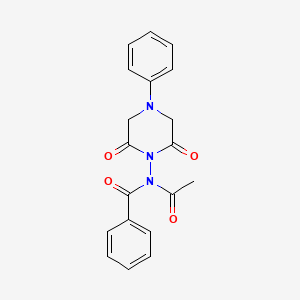
![Trimethyl bicyclo[1.1.0]butane-1,2,2-tricarboxylate](/img/structure/B14500964.png)
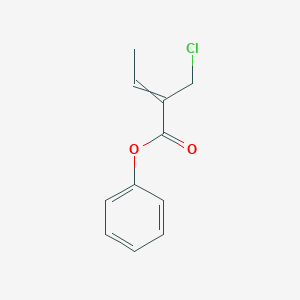
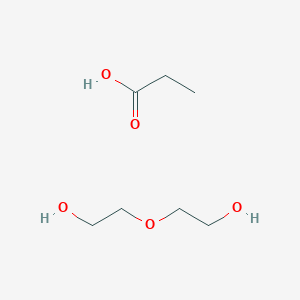
![Bis[(3-propyloxiran-2-yl)methyl] benzene-1,4-dicarboxylate](/img/structure/B14500979.png)
